3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine
Description
Properties
CAS No. |
375843-40-6 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,10-dioxa-7-azatricyclo[5.3.0.02,4]deca-1,4,8-triene |
InChI |
InChI=1S/C7H5NO2/c1-2-8-3-4-9-7(8)6-5(1)10-6/h1,3-4H,2H2 |
InChI Key |
MUAUQJPNGNUVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3N1C=CO3)O2 |
Origin of Product |
United States |
Preparation Methods
Structural Context and Synthetic Challenges
The target compound features a pyridine core fused to an oxazole ring (oxazolo[3,2-a]pyridine) and an oxireno (epoxide) ring at the [c] position. Key challenges include:
- Regioselectivity : Ensuring correct ring fusion positions during cyclization.
- Epoxide Stability : Preventing ring-opening reactions during synthesis or purification.
- Stereochemical Control : Managing diastereomer formation at the epoxide center.
Structural analogs, such as oxazolo[3,2-a]pyridinium salts and hexahydro-3H-oxazolo[3,4-c]pyridines, demonstrate the feasibility of constructing fused oxazole-pyridine systems. However, introducing the oxireno ring requires innovative adaptations of epoxidation or cycloaddition techniques.
Proposed Synthetic Routes
Cyclocondensation with Subsequent Epoxidation
This two-step approach involves first synthesizing an oxazolo[3,2-a]pyridine intermediate, followed by epoxidation of a pre-existing double bond.
Step 1: Synthesis of Oxazolo[3,2-a]pyridine
The MDPI study outlines a high-yield method for 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorates (II ) via cyclization of N-phenacylpyridones (I ) in sulfuric acid with perchloric acid (Scheme 1). Adapting this protocol:
- Starting Material : Substitute nitro groups with hydrogen or functional groups that permit subsequent epoxidation.
- Cyclization : React N-phenacylpyridone derivatives in anhydrous H2SO4/HClO4 to form the oxazolo-pyridine core.
Step 2: Epoxidation
Introduce the oxireno ring via epoxidation of a dihydro-pyridine intermediate:
- Reagents : Meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO).
- Conditions : Conduct at 0–25°C in dichloromethane or acetone.
- Challenge : Ensure the double bond is positioned ortho to the oxazole ring for correct oxireno[c] fusion.
Example Protocol :
- Hydrogenate the pyridine ring to form 1,2-dihydro-oxazolo[3,2-a]pyridine.
- Treat with mCPBA (1.1 equiv) in CH2Cl2 at 0°C for 12 h.
- Purify via column chromatography (SiO2, hexane/EtOAc).
One-Pot Multi-Component Cyclization
Inspired by PMC studies on fused pyridines, this route constructs all three rings simultaneously.
Key Steps:
- Enamine Formation : React 2-aminopyridine derivatives with ketones (e.g., cyclopentanone) in benzene/morpholine to form enamines.
- Acylation and Cyclocondensation : Treat with 2-cyanoacetamide and diethylamine to assemble the oxazole ring.
- Epoxide Installation : Incorporate an epoxide precursor (e.g., glycidol) during cyclization, leveraging acid catalysis to drive oxireno ring closure.
Optimization Considerations :
Oxidative Cyclization of Diol Precursors
This method adapts the hydroxyl-directed epoxidation strategy used in steroid synthesis:
- Diol Synthesis : Introduce vicinal diol groups into the pyridine-oxazole backbone via dihydroxylation (e.g., OsO4/NMO).
- Epoxide Formation : Treat with a base (e.g., NaOH) to induce intramolecular cyclodehydration, forming the oxireno ring.
Example :
- Prepare 3,4-dihydroxy-oxazolo[3,2-a]pyridine using OsO4 in tert-butanol/H2O.
- React with NaOH (2 equiv) in THF at 60°C for 6 h.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- Molecular Ion : m/z 191.05 (C10H7NO2+).
- Fragmentation : Loss of CO (28 amu) from the oxazole ring.
Chemical Reactions Analysis
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Cyclization: Formation of additional rings through intramolecular reactions, often facilitated by heat or catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Its derivatives are investigated for therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism by which 3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The pathways involved often depend on the biological context and the specific derivatives of the compound being studied. Detailed studies on its binding affinities and molecular interactions help elucidate its mechanism of action .
Comparison with Similar Compounds
Target Compound and Oxazolo[3,2-a]pyridine Derivatives
- Reductive Desulfurization : reports a 98% yield for oxazolo[3,2-a]pyridine-5,7(6H)-dione using Zn in acetic acid, highlighting the efficiency of reductive methods for specific derivatives .
- Catalytic Hydrogenation : Pd–C or RANEY®-Ni under acidic/neutral conditions yields the same compound in lower yields (exact % unspecified), emphasizing method-dependent outcomes .
Oxazolo[3,4-a]pyridines
Thiazolo[3,2-a]pyridines
- Multi-Component Cascades : Five-component reactions involving nitroketene N,S-acetals, aldehydes, and dimedone enable rapid access to functionalized thiazolo[3,2-a]pyridines, demonstrating versatility for diverse substitutions .
Chemical and Physical Properties
- Reactivity: The oxireno group in the target compound likely increases susceptibility to ring-opening reactions compared to saturated analogs (e.g., tetrahydro derivatives in ) .
- Stability : Hydrogenated oxazolopyridines (e.g., tetrahydro-3H-oxazolo[3,4-a]pyridine-1,3(5H)-dione) exhibit enhanced thermal stability due to reduced ring strain .
- Electronic Effects : Thiazolo derivatives (S vs. O) show altered π-electron density, impacting binding affinities in biological systems .
Q & A
Q. What are the common synthetic routes for constructing the oxazolo[3,2-a]pyridine core?
The oxazolo[3,2-a]pyridine scaffold can be synthesized via cyclization strategies using precursors like 2-amino-3-hydroxypyridine. Key methods include:
- Carbonylation : Reaction with triphosgene in toluene-chloroform (yield ~81%) or 1,1-carbonyldiimidazole in THF.
- Reductive desulfurization : Treatment of thiol-containing intermediates with Zn in acetic acid (yield up to 98%) .
- Propargylamine-mediated cascade reactions : For fused systems like chromeno-oxazolo-pyridines, involving intramolecular cyclization of zwitterionic intermediates .
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbonylation | Triphosgene, toluene-chloroform | 81% | |
| Reductive desulfurization | Zn (15 equiv.), acetic acid | 98% |
Q. How is the stereochemistry of 3H-[1,3]oxazolo-pyridine derivatives confirmed?
X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for oxazolo[3,2-a]pyridine-5,7(6H)-dione derivatives . Complementary techniques include:
- NMR spectroscopy : Diastereomeric ratios (e.g., 87:13) observed in NaBH4-mediated ketone reductions, with assignments based on coupling constants and NOE correlations .
- Chiral HPLC : For resolving enantiomers in asymmetric syntheses.
Q. What intermediates are critical in functionalizing the oxazolo-pyridine scaffold?
Key intermediates include:
- Thiolactams : Used in desulfurization reactions to access oxazolo-pyridinediones .
- Hydrazine derivatives : For oxidative ring-closure reactions (e.g., sodium hypochlorite-mediated cyclization to triazolopyridines) .
- Zwitterionic bicyclic lactams : Generated via Corey–Chaykovsky reactions for stereoselective functionalization .
Advanced Research Questions
Q. How is diastereoselectivity controlled during functionalization of oxazolo-pyridine derivatives?
Diastereoselectivity arises from steric and electronic effects. For example:
- NaBH4 reduction of ketones : Hydride addition occurs from the less hindered face, as seen in the synthesis of 7-hydroxy oxazolo[3,2-a]pyridin-5-one (87:13 dr) .
- BH3·DMS-mediated reductions : Steric shielding by substituents (e.g., methyl groups) directs reagent approach, favoring cis- or trans-products.
Q. What halogenation strategies enable regioselective modification of the oxazolo-pyridine core?
Halogenation is achieved via:
Q. Can cascade reactions simplify the synthesis of fused oxazolo-pyridine systems?
Yes. For example:
- Chromeno-oxazolo-pyridines : 3-Vinylchromone reacts with propargylamines via a cascade of [1,5]-hydride shifts and cyclizations to form polycyclic systems .
- Mechanism : Initial amino attack at C-2 of chromone, followed by pyrone recyclization and 5-exo-dig cyclization to form zwitterionic intermediates.
Q. How can reductive desulfurization be optimized for high-yield oxazolo-pyridine synthesis?
Optimization involves:
- Catalyst selection : Pd/C or RANEY®-Ni under acidic conditions yield ≤40%, while Zn in acetic acid achieves 98% .
- Solvent effects : Acetic acid enhances protonation of intermediates, accelerating desulfurization.
- Stoichiometry : Excess Zn (15 equiv.) ensures complete conversion.
Key Research Challenges
- Stereochemical complexity : Managing diastereo-/enantioselectivity in fused systems requires tailored catalysts (e.g., chiral auxiliaries or organocatalysts).
- Functional group compatibility : Halogenation or oxidation must avoid disrupting the oxazole or pyridine rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
